
(3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL is a chiral compound with a specific three-dimensional arrangement It contains an amino group, a hydroxyl group, and a substituted phenyl ring with bromine and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (3S)-3-(4-bromo-3-chlorophenyl)propan-1-OL.
Amination Reaction: The precursor undergoes an amination reaction, where an amino group is introduced. This can be achieved using reagents like ammonia or amines under specific conditions.
Chiral Resolution: To obtain the (3S) enantiomer, chiral resolution techniques such as chromatography or crystallization may be employed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under appropriate conditions.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Phenyl derivatives with different substituents.
Aplicaciones Científicas De Investigación
(3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological systems and its potential therapeutic effects.
Industrial Applications: The compound may be utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The bromine and chlorine atoms on the phenyl ring may also contribute to the compound’s overall activity by affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
- (3S)-3-Amino-3-(4-bromo-3-fluorophenyl)propan-1-OL
- (3S)-3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-OL
- (3S)-3-Amino-3-(4-bromo-3-methylphenyl)propan-1-OL
Comparison:
- Uniqueness: The presence of both bromine and chlorine atoms on the phenyl ring makes (3S)-3-Amino-3-(4-bromo-3-chlorophenyl)propan-1-OL unique compared to its analogs. This specific substitution pattern can influence its chemical reactivity and biological activity.
- Chemical Properties: The different substituents on the phenyl ring in similar compounds can lead to variations in their chemical properties, such as solubility, stability, and reactivity.
- Biological Activity: The unique substitution pattern of this compound may result in distinct biological activities compared to its analogs, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H11BrClNO |
|---|---|
Peso molecular |
264.54 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(4-bromo-3-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrClNO/c10-7-2-1-6(5-8(7)11)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1 |
Clave InChI |
VBHHSQJDATUBQH-VIFPVBQESA-N |
SMILES isomérico |
C1=CC(=C(C=C1[C@H](CCO)N)Cl)Br |
SMILES canónico |
C1=CC(=C(C=C1C(CCO)N)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate](/img/structure/B13085321.png)
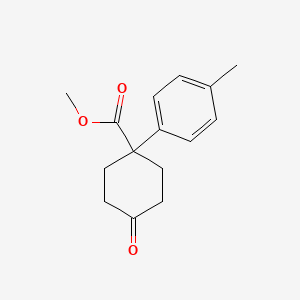
![1-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol](/img/structure/B13085350.png)
![3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13085358.png)
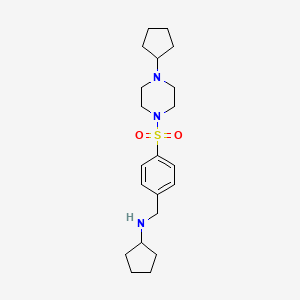


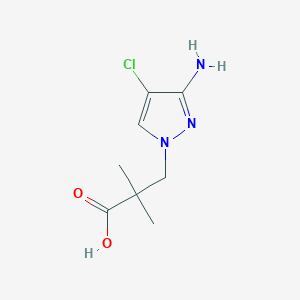
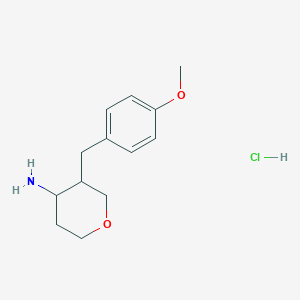
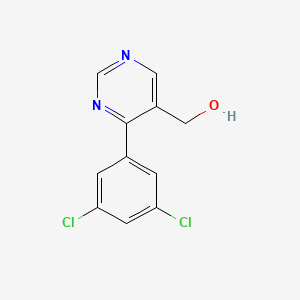
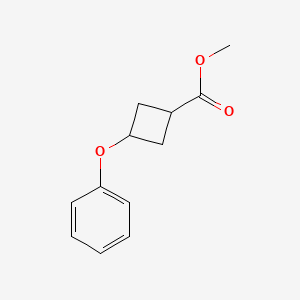
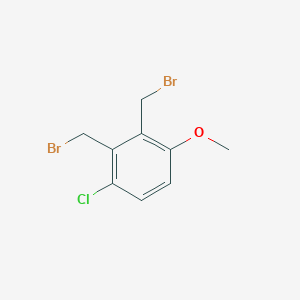
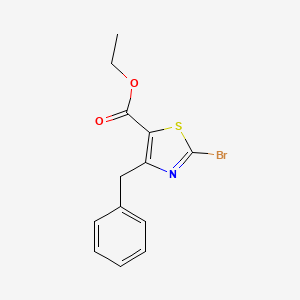
![[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine](/img/structure/B13085414.png)
